molecular formula C11H13NO3S B185210 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 159555-66-5

3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane

Cat. No. B185210
Key on ui cas rn: 159555-66-5
M. Wt: 239.29 g/mol
InChI Key: SCYGCDFRJNHFNV-UHFFFAOYSA-N
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Patent
US06432948B1

Procedure details

334.5 g (1.5 mol) of 1-(toluene-4-sulphonyl)-pyrroline are dissolved in 1.5 l of dichloromethane at room temperature and treated in the course of 15 minutes with a suspension of 408 g (about 1.65-1.77 mol) of 70-75% strength m-chloroperbenzoic acid in 900 ml of dichloromethane (cools during preparation). The mixture is heated under reflux for 16 hours (test for peroxide with KI/starch paper still indicates peroxide content), the suspension is cooled to 5° C., and the precipitated m-chlorobenzoic acid is, filtered off with suction and washed with 300 ml of dichloromethane (peroxide test with precipitate: negative; precipitate discarded). The filtrate is washed twice with 300 ml of 10% strength sodium sulphite solution in each case to destroy excess peroxide (test for peroxide is now negative), extracted with 300 ml of saturated sodium bicarbonate solution, washed with water, dried using sodium sulphate and concentrated to about a quarter of the volume. Test for peroxide again: negative. The mixture is concentrated and the solid residue is stirred with 400 ml of isopropanol with ice-cooling, and the precipitate is filtered off with suction and dried in vacuo at 70° C.
Quantity
334.5 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:15])[CH:6]=[CH:5][C:4]([S:7]([N:10]2[CH2:14][CH2:13][CH:12]=[CH:11]2)(=[O:9])=[O:8])=[CH:3][CH:2]=1.ClC1C=CC=C(C(OO)=[O:24])C=1.ClC1C=C(C=CC=1)C(O)=O>ClCCl>[C:1]1([CH3:15])[CH:2]=[CH:3][C:4]([S:7]([N:10]2[CH2:14][CH:13]3[CH:12]([O:24]3)[CH2:11]2)(=[O:9])=[O:8])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
334.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1C=CCC1)C
Name
Quantity
1.5 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
900 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the solid residue is stirred with 400 ml of isopropanol with ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
washed with 300 ml of dichloromethane (peroxide test with precipitate: negative; precipitate discarded)
WASH
Type
WASH
Details
The filtrate is washed twice with 300 ml of 10% strength sodium sulphite solution in each case
CUSTOM
Type
CUSTOM
Details
to destroy excess peroxide (test for peroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with 300 ml of saturated sodium bicarbonate solution
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about a quarter of the volume
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 70° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CC2OC2C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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